molecular formula C16H12ClN3O2 B2891142 3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034236-67-2

3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2891142
CAS No.: 2034236-67-2
M. Wt: 313.74
InChI Key: KCPFDEFPKOKHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives It features a benzamide core substituted with a 3-chloro group and a pyrazinylmethyl group attached to a furan ring

Scientific Research Applications

3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Chemical Biology: Acts as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.

    Attachment of the furan ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Chlorination: The benzamide core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Final coupling: The pyrazinylmethyl group is attached to the chlorinated benzamide through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a pyrazine moiety and a chlorinated benzamide core makes it a versatile compound for diverse applications in medicinal and chemical research.

Properties

IUPAC Name

3-chloro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-13-3-1-2-11(8-13)16(21)20-9-14-15(19-6-5-18-14)12-4-7-22-10-12/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPFDEFPKOKHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.